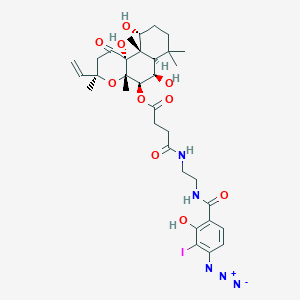![molecular formula C7H6N2O3S B044346 Furo[2,3-b]pyridine-2-sulfonamide CAS No. 122534-86-5](/img/structure/B44346.png)
Furo[2,3-b]pyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-b]pyridine-2-sulfonamide is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess a diverse range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mechanism of Action
The mechanism of action of furo[2,3-b]pyridine-2-sulfonamide is not fully understood. However, it is believed to exert its biological activity by binding to specific targets in the cell. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been shown to inhibit the replication of HIV and HSV in vitro.
Advantages and Limitations for Lab Experiments
One of the advantages of furo[2,3-b]pyridine-2-sulfonamide is its broad range of biological activities, which makes it a promising compound for the development of new therapeutics. Additionally, its relatively simple synthesis method and high yield make it an attractive target for medicinal chemistry research. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research involving furo[2,3-b]pyridine-2-sulfonamide. One area of interest is the development of new anti-inflammatory and anti-tumor therapeutics based on this compound. Additionally, there is a need for further investigation into the mechanism of action of this compound and its potential targets in the cell. Finally, there is a need for further exploration of the anti-viral activity of this compound and its potential use in the treatment of viral infections.
Scientific Research Applications
Furo[2,3-b]pyridine-2-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been found to possess anti-viral activity against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
properties
CAS RN |
122534-86-5 |
|---|---|
Molecular Formula |
C7H6N2O3S |
Molecular Weight |
198.2 g/mol |
IUPAC Name |
furo[2,3-b]pyridine-2-sulfonamide |
InChI |
InChI=1S/C7H6N2O3S/c8-13(10,11)6-4-5-2-1-3-9-7(5)12-6/h1-4H,(H2,8,10,11) |
InChI Key |
XLMJWANTWLMTPD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)OC(=C2)S(=O)(=O)N |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

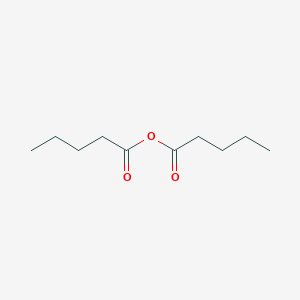
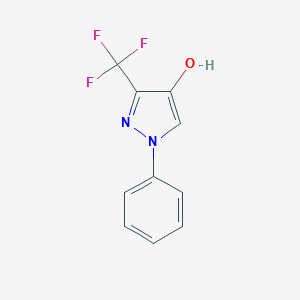
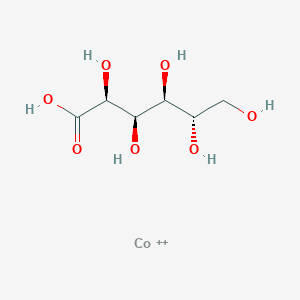
![3-Oxo-2,3-dihydroimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B44271.png)
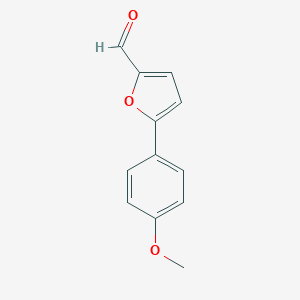


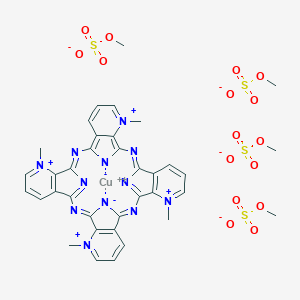
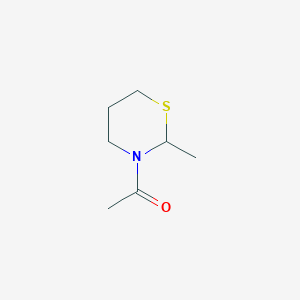
![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol](/img/structure/B44287.png)
![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)

